molecular formula C9H14N2 B573259 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine CAS No. 175712-60-4

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine

Cat. No. B573259
M. Wt: 150.225
InChI Key: CUWNPVMOVTZBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with several fatalities. Despite its potential for abuse, AH-7921 has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism Of Action

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptors in the brain and spinal cord. This leads to the release of endogenous opioids such as endorphins, which produce analgesic effects. 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine also acts on other receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine are similar to those of other opioids, including euphoria, sedation, respiratory depression, and constipation. However, 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine has been shown to be less potent than other opioids such as morphine and fentanyl, which may make it less prone to abuse and overdose.

Advantages And Limitations For Lab Experiments

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine has several advantages and limitations for use in lab experiments. Its unique chemical structure and mechanism of action make it a valuable tool for studying the mu-opioid receptor and other receptors in the brain. However, its potential for abuse and toxicity may limit its use in certain experiments, and its status as a controlled substance may make it difficult to obtain.

Future Directions

There are several potential future directions for research on 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine. One area of interest is its potential as a treatment for chronic pain and mood disorders. Additionally, further research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine may serve as a valuable tool for developing new opioid analgesics with improved safety and efficacy profiles.

Synthesis Methods

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is not widely available due to the drug's status as a controlled substance. However, it is known that 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine is derived from the opioid analgesic drug oxymorphone.

Scientific Research Applications

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine has been shown to have antidepressant and anxiolytic effects, suggesting that it may have potential as a treatment for mood disorders.

properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]dec-8-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-9-2-1-6(3-9)7-4-11-5-8(7)9/h1-2,6-8,11H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWNPVMOVTZBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1(C3C2CNC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3A,4,7,7a-hexahydro-1H-4,7-methanoisoindol-4-amine

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